molecular formula C16H18N2 B3361331 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 918874-36-9

3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Cat. No.: B3361331
CAS No.: 918874-36-9
M. Wt: 238.33 g/mol
InChI Key: FGABAZYTRIKFTD-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridazine moiety (a six-membered ring with two adjacent nitrogen atoms).

Properties

IUPAC Name

3-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-7-5-6-9-14(12)16-11-13-8-3-2-4-10-15(13)17-18-16/h5-7,9,11H,2-4,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGABAZYTRIKFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3CCCCCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581658
Record name 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918874-36-9
Record name 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2
  • Molecular Weight : 230.32 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on various cellular pathways and its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, related compounds have shown moderate to high cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These results suggest that structural modifications within this class of compounds can lead to enhanced cytotoxic effects against cancer cells, indicating potential for further development as anticancer agents .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The inhibition of c-Met has been linked to reduced tumor growth and metastasis in various preclinical models.

Case Studies

  • In Vitro Studies : In a study evaluating the effects of various pyridazine derivatives on c-Met kinase activity, compound 12e demonstrated an IC50 value comparable to established inhibitors like Foretinib, indicating its potential as a therapeutic agent in cancer treatment .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions on the pyridazine ring significantly influence biological activity. For example, the presence of halogen substitutions was found to enhance cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine and related compounds:

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Cyclohepta[c]pyridazine 3-(2-Methylphenyl) Predicted pKa: ~7.07; moderate lipophilicity (density: 1.35 g/cm³)
3-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine Cyclohepta[c]pyridazine 3-Hydrazinyl Melting point: 131–133°C; higher polarity due to hydrazine group
1,4-Diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyridazine Cyclohepta[d]pyridazine 1,4-Diphenyl Synthesized via [4+2] cycloaddition; nitrogen evolution observed during reaction
9-(1H-Benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Cyclohepta[b]pyridine Sulfinyl-benzimidazole, methoxy Proton pump inhibition (IC50: <1 µM); density: 1.39 g/cm³
N-Methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine Cyclohepta[b]pyridinium N-Methylamine Basic nitrogen center; potential for hydrogen bonding
2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine Pyrido[2,3-d]azepine 2-Chloro Molecular mass: 219.11 g/mol; halogenated structure enhances electrophilicity

Structural and Electronic Differences

  • Cyclohepta[c]pyridazine vs.
  • Substituent Effects : The 2-methylphenyl group provides steric bulk and moderate lipophilicity, whereas hydrazinyl (in ) introduces polarity and hydrogen-bonding capability . Sulfinyl-benzimidazole substituents () enhance biological targeting, as seen in proton pump inhibitors .

Physicochemical Properties

  • Solubility and Stability : The target compound’s predicted pKa (~7.07) indicates moderate basicity, comparable to hydrazinyl analogs (). Its density (1.35 g/cm³) aligns with other cyclohepta-fused heterocycles .
  • Thermal Stability : Higher melting points in hydrazinyl derivatives (131–133°C) suggest stronger intermolecular interactions compared to alkyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
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3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

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